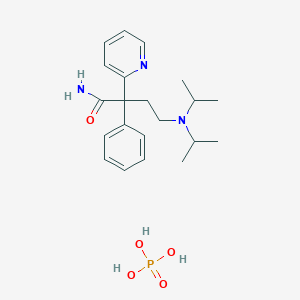

6-氯-N,N'-二乙基-N-亚硝基-1,3,5-三嗪-2,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

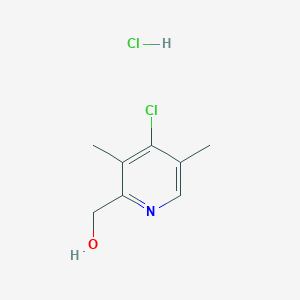

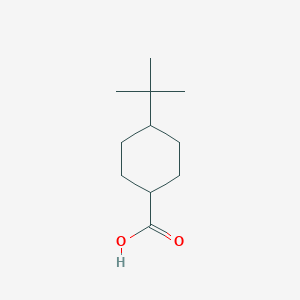

The compound 6-Chloro-N,N'-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine is a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. These compounds have been extensively studied due to their various applications, including their use as antineoplastic agents. The triazine derivatives are known for their reactivity and potential biological activity, which makes them of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of triazine derivatives typically involves the substitution of chloro groups in the triazine ring with various nucleophiles. In the case of 6-Chloro-N,N'-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine, the synthesis would likely involve the displacement of chlorine atoms by diethylamine followed by nitrosation. The paper titled "[Antineoplastics 17. Analysis of mono- and disubstituted 2,4-dichloro-5-diethylamino-1,3,5-triazines]" discusses the reactions of 2,4-dichloro-6-diethylamino-1,3,5-triazine with secondary amines leading to diamino-triazines and melamines, which are structurally related to the compound .

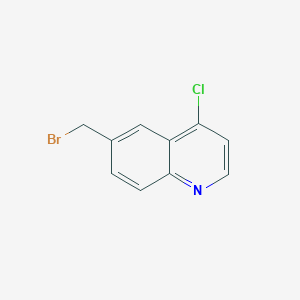

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by a six-membered ring containing three nitrogen atoms at positions 1, 3, and 5. The presence of substituents on the triazine ring can significantly affect the compound's properties and reactivity. Spectroscopic methods such as infrared (IR), proton nuclear magnetic resonance (1H-NMR), and mass spectrometry (MS) are typically used to establish the structures of these compounds .

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions, including nucleophilic substitution, oxidation, and nitrosation. The oxidation of triazine derivatives can lead to the formation of nitroso and azoxy compounds, as shown in the synthesis of nitro-, nitroso-, and azoxy-1,3,5-triazines by the oxidation of 2-hydroxyamino-4,6-bis(dimethylamino)-1,3,5-triazine . These reactions expand the range of possible derivatives and functionalities that can be introduced into the triazine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and reactivity. The paper titled "Synthesis of 6-[N,N-bis(2-hydroxyethyl)amine]-2,4-dichloro-1,3,5-triazine" provides an example of how reaction conditions can be optimized for the synthesis of a triazine derivative, which is crucial for controlling the physical and chemical properties of the final product . The characterization of these compounds typically involves elemental analysis, FTIR, 1H NMR, and 13C NMR to confirm the structure and purity .

科学研究应用

微生物降解和环境影响

- 已经彻底审查了相关三嗪化合物(例如六氢-1,3,5-三硝基-1,3,5-三嗪 (RDX))的微生物降解,重点关注细菌和真菌中潜在 RDX 降解途径的毒理学评估。它表明,从毒理学角度来看,可能更喜欢通过反硝化的需氧 RDX 降解途径,从而深入了解可应用于类似化合物的环境友好型降解方法 (Khan, Lee, & Park, 2012).

高能材料

- 包括三嗪能化合物的氮杂环高能材料的研究已被强调为能量材料领域的热点。这些材料(包括三嗪)因其在推进剂和炸药中的潜在应用而受到探索,展示了三嗪衍生物在开发先进能材料中的重要性 (Yongjin & Shuhong, 2019).

药物化学

- 已经广泛综述了三嗪衍生物在药物化学中的治疗潜力,三嗪类似物在广泛范围内显示出有效的药理活性,包括抗菌、抗真菌、抗癌、抗病毒和抗疟疾作用。这突显了三嗪化合物在药物开发中的多功能性,以及 6-氯-N,N'-二乙基-N-亚硝基-1,3,5-三嗪-2,4-二胺衍生物在未来药理学试剂中作为关键部分的潜力 (Verma, Sinha, & Bansal, 2019).

环境毒理学

- 对亚硝胺(包括结构上与 6-氯-N,N'-二乙基-N-亚硝基-1,3,5-三嗪-2,4-二胺相关的亚硝胺)的研究探讨了它们在水技术中的存在以及相关的风险。这项研究对于了解亚硝胺化合物的环境和健康影响至关重要,从而导致更好的水处理和污染控制策略 (Nawrocki & Andrzejewski, 2011).

属性

IUPAC Name |

N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N-ethylnitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN6O/c1-3-9-6-10-5(8)11-7(12-6)14(4-2)13-15/h3-4H2,1-2H3,(H,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVLOVNSJIXWJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)N(CC)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215253 |

Source

|

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N,N'-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine | |

CAS RN |

6494-81-1 |

Source

|

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006494811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)